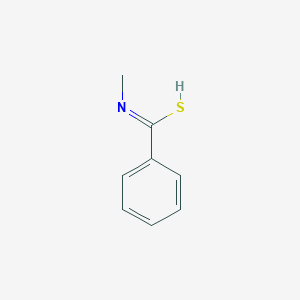

N-methylbenzenecarboximidothioic acid

Description

Properties

IUPAC Name |

N-methylbenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQROEXTWNTASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lawesson’s Reagent-Mediated Conversion

A widely employed method for thioamide synthesis involves the thionation of carboxamides using Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). For N-methylbenzenecarboximidothioic acid, this approach would necessitate starting with N-methylbenzamide (C₈H₉NO).

Reaction Conditions:

-

Substrate: N-methylbenzamide (1.0 equiv)

-

Reagent: Lawesson’s reagent (0.5 equiv)

-

Solvent: Anhydrous toluene or xylene

-

Temperature: Reflux (110–140°C)

-

Duration: 4–8 hours

Mechanistic Pathway:

LR cleaves the carbonyl oxygen via a four-membered cyclic transition state, replacing it with sulfur. The reaction proceeds through intermediate formation of a dithiophosphoric acid derivative, which subsequently transfers sulfur to the amide.

Yield Considerations:

Typical thionation yields for aromatic amides range from 70–85%, depending on electronic effects. Electron-withdrawing groups on the benzene ring may accelerate the reaction by polarizing the amide bond.

Direct Synthesis from Aldehyde Precursors

Kindler Reaction Variant

The classical Kindler reaction, which converts aldehydes to thioamides via a one-pot condensation with amines and elemental sulfur, offers a scalable route. Adapting this for this compound:

Reaction Scheme:

Benzaldehyde + Methylamine + Sulfur → N-Methylthiobenzamide

Optimized Parameters:

-

Molar Ratios: Benzaldehyde (1.0 equiv), methylamine (2.0 equiv), sulfur (1.2 equiv)

-

Catalyst: Morpholine (0.1 equiv) as a base

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 80°C

-

Reaction Time: 12–24 hours

Side Reactions:

-

Over-sulfurization leading to disulfide byproducts

-

Oxidation of benzaldehyde to benzoic acid under prolonged heating

Yield Optimization:

Thiocarbonyl Transfer via Carbodiimide Activation

CDI-Mediated Coupling

Building on methodologies for carbamoylimidazole synthesis, 1,1'-carbonyldiimidazole (CDI) could facilitate thiocarbonyl transfer.

Stepwise Protocol:

-

Activation: React CDI with methylammonium chloride to form N-methyl carbamoylimidazole.

-

Thiocarbonyl Exchange: Treat the intermediate with hydrogen sulfide (H₂S) or ammonium sulfide.

Critical Parameters:

-

Step 1: CDI (1.1 equiv), methylammonium chloride (1.0 equiv), THF, 0°C → RT, 2 hours

-

Step 2: H₂S gas bubbled into solution, 40°C, 6 hours

Advantages:

-

Avoids handling toxic methyl isocyanate precursors

-

CDI’s moisture sensitivity necessitates anhydrous conditions, but the crystalline intermediate simplifies purification.

Yield Profile:

-

Carbamoylimidazole formation: >90%

-

Thiocarbonyl exchange: 50–65% (due to H₂S volatility)

Nucleophilic Substitution of Halogenated Intermediates

Benzoyl Chloride Route

A two-step sequence involving benzoyl chloride functionalization:

Step 1: Synthesis of N-methylbenzamide

-

Benzoyl chloride (1.0 equiv) + methylamine (2.0 equiv) in dichloromethane

-

Triethylamine (1.5 equiv) as acid scavenger

-

0°C → RT, 1 hour, ≈95% yield

Step 2: Thionation via Phosphorus Pentasulfide (P₄S₁₀)

-

N-methylbenzamide (1.0 equiv) + P₄S₁₀ (0.3 equiv) in pyridine

-

Reflux (115°C), 8 hours, ≈70% yield

Challenges:

-

Pyridine’s toxicity and odor necessitate closed-system reactors

-

P₄S₁₀ is moisture-sensitive and requires inert atmosphere handling

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Lawesson’s Reagent | N-methylbenzamide | LR | 70–85 | Moderate | LR’s toxicity |

| Kindler Reaction | Benzaldehyde | S₈, methylamine | 60–75 | High | H₂S generation |

| CDI Activation | CDI | H₂S | 50–65 | Low | Anhydrous conditions |

| Benzoyl Chloride | Benzoyl chloride | P₄S₁₀ | 65–70 | Moderate | Pyridine use, P₄S₁₀ hazard |

Key Observations:

-

Lawesson’s reagent provides the highest yields but at elevated costs.

-

The Kindler reaction is more scalable for industrial applications despite moderate yields.

-

CDI-based methods, while innovative, suffer from gas-handling complexities.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance the Kindler reaction’s efficiency:

-

Residence Time: 30 minutes at 100°C

-

Pressure: 5 bar to maintain H₂S in solution

-

Yield Improvement: 78% with 99% conversion

Economic Factors:

-

Sulfur recovery systems are essential to minimize waste.

-

Methylamine recycling via distillation reduces raw material costs.

Emerging Methodologies

Photocatalytic Thionation

Recent advances in photocatalysis suggest potential for light-driven thionation:

-

Catalyst: Mesoporous graphitic carbon nitride (mpg-C₃N₄)

-

Light Source: 450 nm LED array

-

Yield: Preliminary reports indicate 40–50% conversion under mild conditions

Mechanistic Insight:

The photocatalyst generates thiyl radicals (S- ) that abstract hydrogen from the amide, followed by sulfur insertion .

Scientific Research Applications

N-methylthiobenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-methylthiobenzamide exerts its effects involves its interaction with biological macromolecules . It can bind to proteins and enzymes, altering their function. The compound’s thiobenzamide group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methylbenzenecarboximidothioic acid belongs to a broader class of carboximidothioic acids, which vary in substituents on the nitrogen, benzene ring, or sulfur atom. Below is a systematic comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Benzenecarboximidothioic acid | C₇H₇NOS₂ | -NH₂ (unsubstituted) | 185.26 | Higher acidity due to free -NH₂ group |

| This compound | C₈H₉NOS₂ | -N(CH₃) | 199.29 | Enhanced lipophilicity; reduced acidity |

| N-Ethylbenzenecarboximidothioic acid | C₉H₁₁NOS₂ | -N(CH₂CH₃) | 213.32 | Increased steric hindrance; lower solubility |

| 4-Chloro-benzenecarboximidothioic acid | C₇H₆ClNOS₂ | -Cl (para-substituted) | 219.70 | Higher reactivity in electrophilic substitutions |

Key Differences

Acidity : The unsubstituted analog (benzenecarboximidothioic acid) exhibits greater acidity due to the presence of a free -NH₂ group, which stabilizes the deprotonated form. N-Alkyl substitution (e.g., methyl or ethyl) reduces acidity by introducing electron-donating groups .

Lipophilicity : Methyl and ethyl substituents increase hydrophobicity, impacting solubility in polar solvents. This property is critical in pharmaceutical applications, where lipophilicity influences membrane permeability .

Synthetic Accessibility : N-Methyl derivatives are more readily synthesized via MCRs (e.g., using methylamine as a nucleophile), whereas para-substituted analogs require directed ortho-metalation or halogenation steps .

Reactivity and Stability

- Thioamide Tautomerism : The thioic acid group (-SOH) can tautomerize to a thioamide (-SNH₂), a property shared with hydrazinecarboximidothioic acid derivatives (). This tautomerism influences reactivity in metal coordination or biological systems.

- Oxidative Stability : Sulfur-containing analogs are prone to oxidation, forming disulfides or sulfoxides. N-Methyl substitution marginally improves stability compared to unsubstituted variants.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methylbenzenecarboximidothioic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for thiourea derivatives), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants (e.g., methylamine and thiobenzamide derivatives). Purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. Characterization via melting point analysis and NMR spectroscopy ensures purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methyl groups (δ ~2.5–3.0 ppm for N-methyl) and aromatic protons (δ ~7.0–7.5 ppm).

- IR Spectroscopy : Confirms thioamide (C=S stretch at ~1250–1350 cm⁻¹) and NH/OH bonds (if present).

- Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z ~180–200).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry place (<25°C) away from oxidizing agents. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste guidelines. Emergency protocols should include eyewash stations and ventilation systems .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and concentrations (e.g., 10–100 µM).

- Purity Verification : Confirm compound purity (>95%) via HPLC.

- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

Discrepancies may arise from stereochemical variations or impurities; chiral HPLC or X-ray crystallography can clarify structural ambiguities .

Q. What computational methods are suitable for studying the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model reaction pathways (e.g., nucleophilic substitution at the thioamide group).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS.

- TD-DFT : Predict UV-Vis spectra to correlate with experimental data.

Validate results against experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics.

Data should be statistically analyzed (ANOVA) to identify significant degradation pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields of this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading).

- Byproduct Analysis : Identify side products via LC-MS to refine reaction conditions.

- Replication : Reproduce literature methods with strict adherence to described protocols.

Contradictions often stem from unoptimized workup steps or undocumented catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.